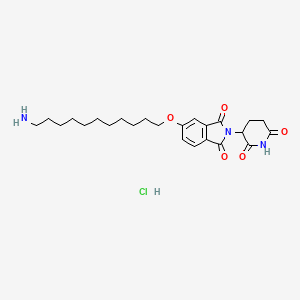
Thalidomide-5-O-C11-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5-O-C11-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is specifically designed to act as a cereblon ligand, facilitating the recruitment of CRBN protein. It is primarily used in the formation of PROTACs (Proteolysis Targeting Chimeras), which are molecules that can target and degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-5-O-C11-NH2 (hydrochloride) is synthesized by modifying the thalidomide molecule to include a linker that can connect to a target protein ligandThe reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the desired modifications are achieved .
Industrial Production Methods
Industrial production of Thalidomide-5-O-C11-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified and crystallized to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5-O-C11-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of Thalidomide-5-O-C11-NH2 (hydrochloride) that can be used for further research and development in the field of PROTACs .
Scientific Research Applications
Thalidomide-5-O-C11-NH2 (hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Helps in the study of protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
Thalidomide-5-O-C11-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins, which are then ubiquitinated and subsequently degraded by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining cellular protein homeostasis .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-5-O-C12-NH2 (hydrochloride): Similar structure but with a different linker length.
Thalidomide-NH-C5-NH2 (hydrochloride): Another derivative with a different linker and functional group.
Uniqueness
Thalidomide-5-O-C11-NH2 (hydrochloride) is unique due to its specific linker length and functional groups, which provide optimal binding and recruitment of the cereblon protein. This makes it particularly effective in the formation of PROTACs and targeting specific proteins for degradation .
Properties
Molecular Formula |
C24H34ClN3O5 |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
5-(11-aminoundecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C24H33N3O5.ClH/c25-14-8-6-4-2-1-3-5-7-9-15-32-17-10-11-18-19(16-17)24(31)27(23(18)30)20-12-13-21(28)26-22(20)29;/h10-11,16,20H,1-9,12-15,25H2,(H,26,28,29);1H |
InChI Key |
XWQGSUYZVUVCPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


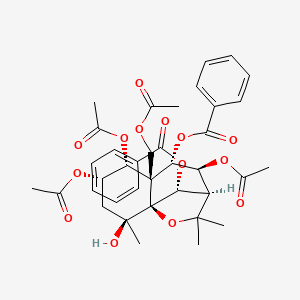
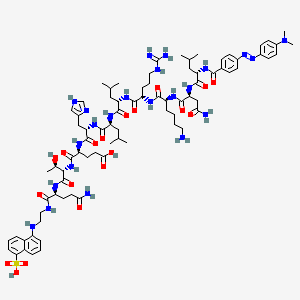

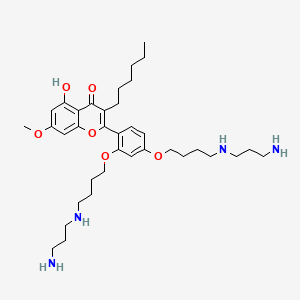
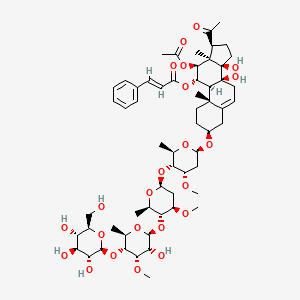

![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)
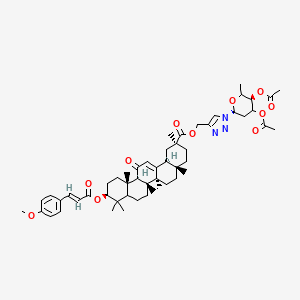

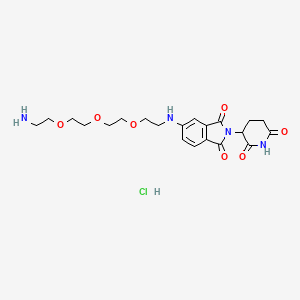
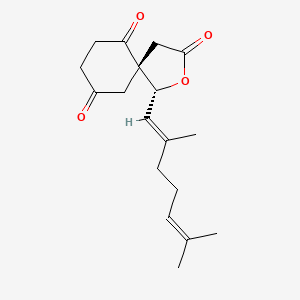
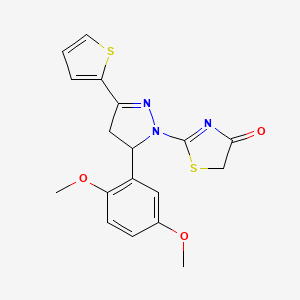
![4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline](/img/structure/B12377038.png)

